
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a thiophene ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The thiophene ring can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of boronic acids or esters and palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-3-YL)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methyl-1H-pyrazol-5-amine:
Thiophene-3-carboxylic acid: Contains a thiophene ring but lacks the pyrazole moiety, limiting its use in certain synthetic applications.
Uniqueness
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the thiophene and pyrazole rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-methyl-5-thiophen-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3S/c1-5-7(10-11-8(5)9)6-2-3-12-4-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
ONZPNVLGDKPVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


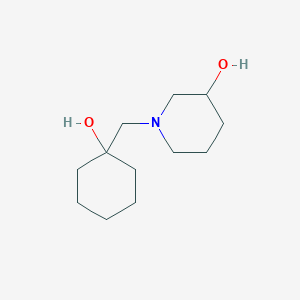
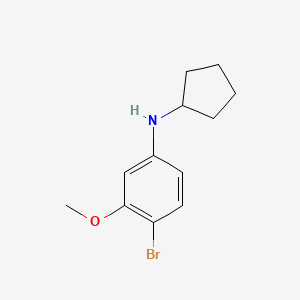
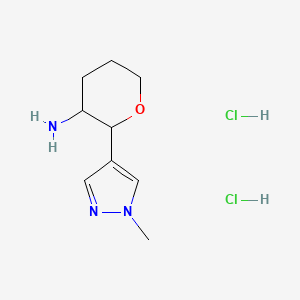
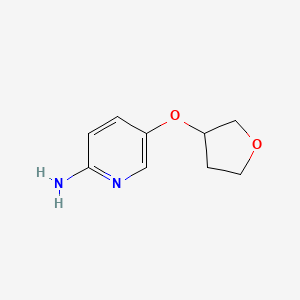
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
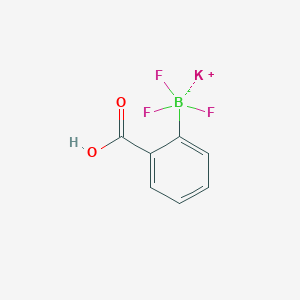
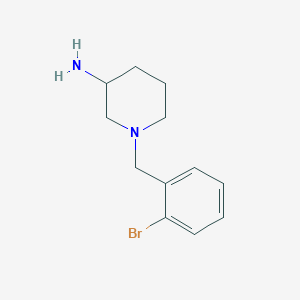
![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
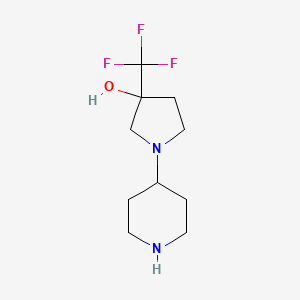
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)
![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)

amine](/img/structure/B15278359.png)
